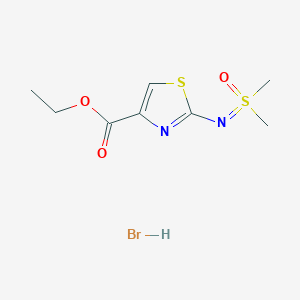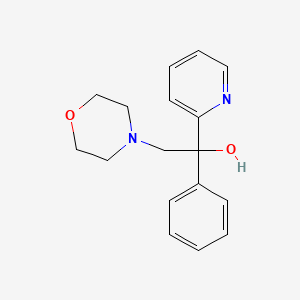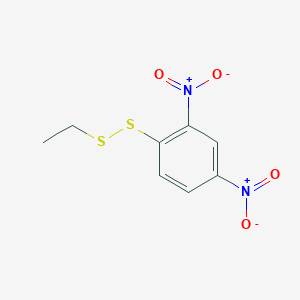
1-(Ethyldisulfanyl)-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a chemical compound that features a disulfide bond and a 2,4-dinitrophenyl group. Disulfides are known for their role in the stabilization of protein structures and their involvement in various biochemical processes. The 2,4-dinitrophenyl group is often used in analytical chemistry for the detection of aldehydes and ketones.
Métodos De Preparación
The synthesis of disulfide, 2,4-dinitrophenyl ethyl typically involves the protection of cysteine residues using the 2,4-dinitrophenyl ethyl group. This protection is compatible with Boc chemistry and is fully orthogonal with other protecting groups such as S-Meb and S-Acm . The disulfide bond formation can be achieved through oxidative coupling of thiols using various oxidants, with molecular oxygen being a common choice due to its non-toxic and abundant nature .
Análisis De Reacciones Químicas
1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Aplicaciones Científicas De Investigación
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is used in various scientific research applications, including:
Peptide and Protein Chemistry: It is used as a protecting group for cysteine residues during peptide synthesis.
Analytical Chemistry: The 2,4-dinitrophenyl group is used for the detection and quantification of aldehydes and ketones in analytical assays.
Bioconjugation: The compound is used in the modification and labeling of proteins and peptides for various biochemical studies.
Mecanismo De Acción
The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
1-(Ethyldisulfanyl)-2,4-dinitrobenzene can be compared with other disulfide-containing compounds and 2,4-dinitrophenyl derivatives:
2,4-Dinitrophenyl Derivatives: Compounds such as 2,4-dinitrophenylhydrazine are used in analytical chemistry for the detection of carbonyl compounds.
This compound is unique due to its combination of a disulfide bond and a 2,4-dinitrophenyl group, making it useful in both protein chemistry and analytical applications.
Propiedades
Número CAS |
22057-41-6 |
|---|---|
Fórmula molecular |
C8H8N2O4S2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-(ethyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
Clave InChI |
LHLFYBCYHUOWLD-UHFFFAOYSA-N |
SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


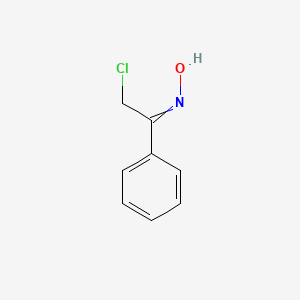

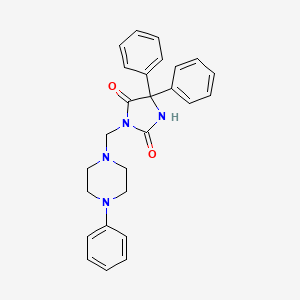


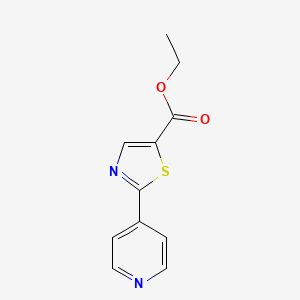
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)
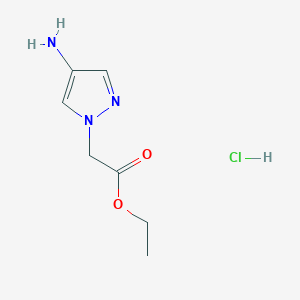
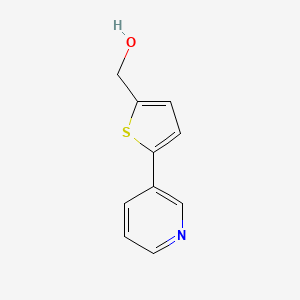
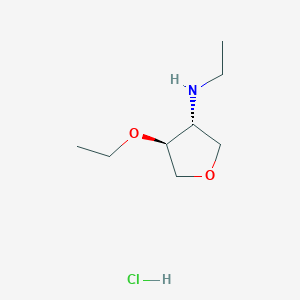
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)
